Molecular Weight and Chemical Structure of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Comprehensive Technical Guide
Molecular Weight and Chemical Structure of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: A Comprehensive Technical Guide
Executive Summary
In the realm of modern medicinal chemistry and materials science, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the imidazo[1,5-a]pyridine nucleus is highly valued for its unique electronic properties and broad pharmacological applicability. This technical whitepaper provides an in-depth analysis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone , a highly reactive α -haloketone derivative. By detailing its structural parameters, molecular weight, and the mechanistic causality behind its synthesis, this guide serves as an authoritative resource for researchers and drug development professionals looking to leverage this intermediate in complex synthetic workflows.
Structural Elucidation & Physicochemical Profile
The chemical architecture of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is defined by two distinct functional domains: the electron-rich imidazo[1,5-a]pyridine core and the highly electrophilic 2-chloroethanone ( α -haloketone) moiety .
The imidazo[1,5-a]pyridine system is a planar, fused bicyclic heterocycle where a pyridine ring is fused to an imidazole ring. The bridgehead nitrogen (N-4) shares its lone pair with the extended π -system, rendering the 5-membered ring highly nucleophilic. The attachment of the 2-chloroethanone group at the C-3 position creates a dense push-pull electronic system, making it an ideal precursor for downstream cyclizations and cross-coupling reactions.
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized below, providing the baseline metrics required for stoichiometric calculations and analytical validation[1].
| Property | Value |
| Chemical Name | 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone |
| CAS Registry Number | 358780-16-2 |
| Molecular Formula | C 9 H 7 ClN 2 O |
| Exact Molecular Weight | 194.62 g/mol |
| Core Scaffold | Imidazo[1,5-a]pyridine |
| Reactive Functional Groups | α -haloketone, fused bicyclic heteroaromatic |
Mechanistic Synthesis Pathways & Protocols
The Causality of Regioselective Acylation
The synthesis of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone relies on the innate electronic bias of the imidazo[1,5-a]pyridine ring. Electrophilic aromatic substitution preferentially occurs at the C-1 or C-3 positions[2]. Attack at the C-3 position is kinetically and thermodynamically favored in many acylation scenarios because the resulting Wheland intermediate is highly stabilized by the delocalization of the positive charge across the adjacent pyridine ring.
By reacting the core scaffold with chloroacetyl chloride, the α -haloketone is installed directly. The choice of reaction conditions—specifically the use of a non-nucleophilic acid scavenger—is critical to prevent the protonation of the bridgehead nitrogen, which would otherwise deactivate the ring and halt the reaction[3].
Fig 1. Electrophilic aromatic substitution workflow for synthesizing the target alpha-haloketone.
Self-Validating Experimental Protocol
The following step-by-step methodology outlines a robust, self-validating system for synthesizing the target compound. Each step is designed with built-in causality to ensure high yield and purity.
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Preparation & Inert Atmosphere: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of imidazo[1,5-a]pyridine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
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Base Addition: Add 1.2 equivalents of triethylamine (TEA).
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Causality: TEA acts as a vital acid scavenger. Neutralizing the HCl byproduct generated during acylation is critical; failure to do so results in the protonation of the imidazo[1,5-a]pyridine core, drastically reducing its nucleophilicity and stalling the electrophilic aromatic substitution.
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Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 1.1 equivalents of chloroacetyl chloride.
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Causality: Chloroacetyl chloride is a highly reactive, bifunctional electrophile. Cooling mitigates the highly exothermic nature of the initial C-C bond formation, suppressing the formation of tarry degradation products or di-acylated impurities[3].
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Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
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Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The disappearance of the starting material spot and the emergence of a new, UV-active lower-Rf spot confirms successful conversion.
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO 3 . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to isolate pure 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone.
Downstream Applications in Drug Discovery
The strategic value of 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone lies in its dual reactivity. The carbonyl carbon is susceptible to nucleophilic attack, while the adjacent α -carbon bearing the chloride leaving group is primed for S N 2 displacement. This makes the molecule an exceptional building block for constructing complex, multi-cyclic pharmacophores.
Fig 2. Downstream synthetic applications of the alpha-haloketone reactive intermediate.
Common applications include:
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Hantzsch Thiazole Synthesis: Condensation with thioamides or thioureas rapidly yields imidazo[1,5-a]pyridine-thiazole bis-heterocycles, a motif frequently explored in kinase inhibitors.
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Amination: Direct displacement of the primary chloride with secondary amines generates α -amino ketones, which are critical precursors for dopamine receptor antagonists and other CNS-active agents[3].
Analytical Validation
To ensure the scientific integrity of the synthesized 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, analytical validation must align with the calculated molecular weight and structural predictions:
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Mass Spectrometry (ESI-MS): The exact mass is 194.02 g/mol . A successful synthesis will yield a prominent [M+H]+ peak at m/z 195.0, accompanied by a characteristic [M+H+2]+ isotope peak at m/z 197.0 (approx. 33% relative intensity), confirming the presence of the single chlorine atom[1].
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1 H NMR (CDCl 3 , 400 MHz): The defining feature will be a sharp singlet integrating to 2 protons around δ 4.50 - 4.80 ppm, corresponding to the isolated methylene group (-CH 2 Cl) adjacent to the carbonyl. The aromatic region will display the characteristic splitting pattern of the imidazo[1,5-a]pyridine core, notably lacking the C-3 proton signal, thereby confirming the regiochemistry of the acylation[2].
References
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Hajós, G., & Riedl, Z. "Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring." Science of Synthesis, Thieme Connect. Available at:[Link]
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Keck, T. M., et al. "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Semantic Scholar. Available at: [Link]
